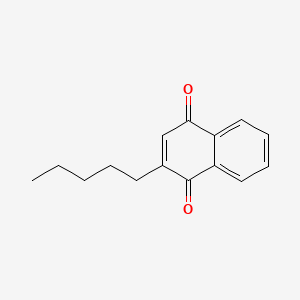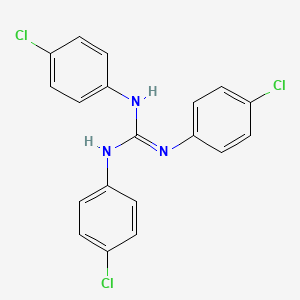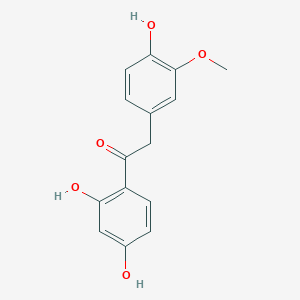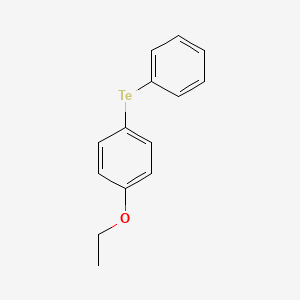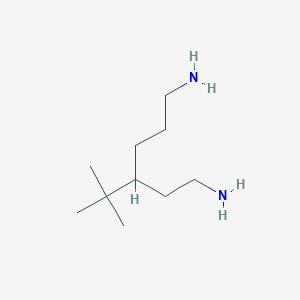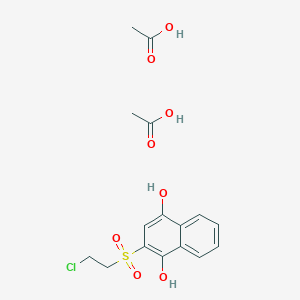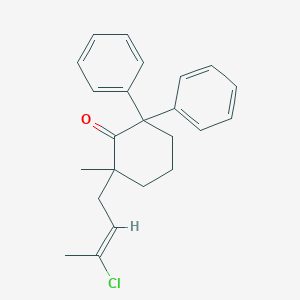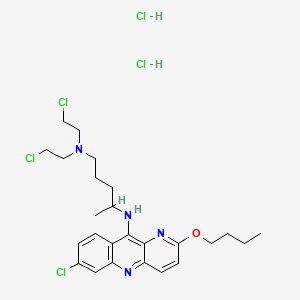
2-Bromo-1,3,2-dithiaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,3,2-dithiaborolane is an organoboron compound that features a boron atom bonded to two sulfur atoms and one bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1,3,2-dithiaborolane can be synthesized through the reaction of boron trichloride with thiols in the presence of a brominating agent. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron-sulfur bonds. The general reaction scheme is as follows:
BCl3+2RSH+Br2→this compound+HCl+HBr
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,3,2-dithiaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-sulfur oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1,3,2-dithiaborolane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Boron-sulfur oxides.
Reduction: 1,3,2-dithiaborolane.
Substitution: Various substituted dithiaborolanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-1,3,2-dithiaborolane has several scientific research applications:
Biology: Potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,3,2-dithiaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The sulfur atoms enhance the reactivity of the boron center, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Dithiaborolane: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1,3,2-dithiaborolane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1,3,2-Dioxaborolane: Contains oxygen atoms instead of sulfur, resulting in different chemical properties and applications.
Uniqueness
2-Bromo-1,3,2-dithiaborolane is unique due to the presence of both boron and sulfur atoms, which confer distinct reactivity and potential applications. The bromine atom further enhances its versatility in chemical reactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
37003-51-3 |
|---|---|
Formule moléculaire |
C2H4BBrS2 |
Poids moléculaire |
182.9 g/mol |
Nom IUPAC |
2-bromo-1,3,2-dithiaborolane |
InChI |
InChI=1S/C2H4BBrS2/c4-3-5-1-2-6-3/h1-2H2 |
Clé InChI |
LGRLLBFOQIKGQO-UHFFFAOYSA-N |
SMILES canonique |
B1(SCCS1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine](/img/structure/B14662539.png)
